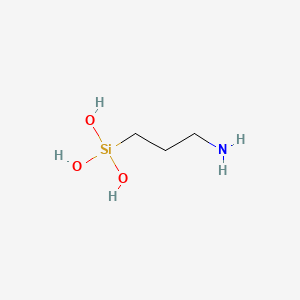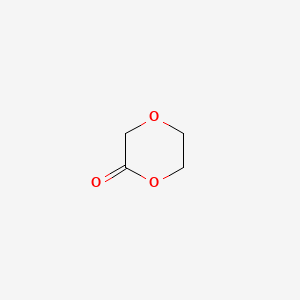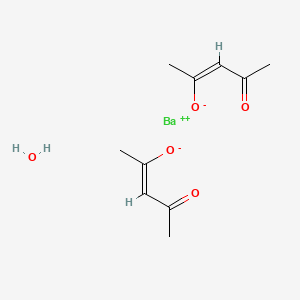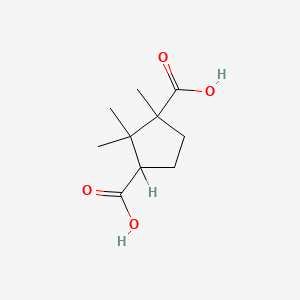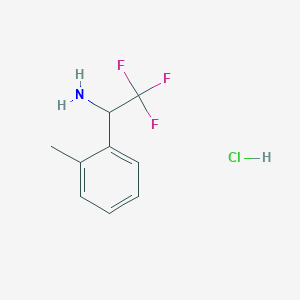
2,6-Dimethyl-2,4,6-octatriene
Übersicht
Beschreibung
2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is a major constituent of Fissistigma maclurei Merr and has been identified in Alphanso mangoes . It is a clear, almost colorless liquid that polymerizes and oxidizes readily . It is used as a component of varnishes and a variety of polymers, and also as a fragrance .
Synthesis Analysis
Ocimene, which includes this compound, is produced by the flash pyrolysis or photochemical isomerization of α-pinene . More details about its synthesis can be found in the NIST Chemistry WebBook .Molecular Structure Analysis
The molecular formula of this compound is C10H16 . Its structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound is an ocimene that consists of octa-2,4,6-triene bearing methyl substituents at positions 2 and 6 . It plays a role as a semiochemical .Physical and Chemical Properties Analysis
This compound is a clear, almost colorless liquid that polymerizes and oxidizes readily . It is combustible and used as a component of varnishes and a variety of polymers .Wissenschaftliche Forschungsanwendungen
Catalyst Development
Researchers Harkal et al. (2005) discovered that 2-propanol can be used to dimerize 1,3-butadiene, producing 1,3,7-octatriene, a compound closely related to 2,6-Dimethyl-2,4,6-octatriene. This process involves palladium carbene catalysts and demonstrates high efficiency and selectivity, making it significant for industrial applications involving dimerization reactions (Harkal et al., 2005).
Carotenoids Synthesis
Wen and Bio (2011) focused on synthesizing a key intermediate for carotenoids, closely related to this compound. They developed a new method starting from 1,4-dichloro-2-butene, which offers advantages like high reaction selectivity and a simple process (Wen & Bio, 2011).
EPR Study of Radical Cations
Prasad et al. (1988) conducted an Electron Paramagnetic Resonance (EPR) study on radical cations of 2,7-dimethyl 2,4,6-octatriene, a compound structurally similar to this compound. This research provides insights into the behavior of these molecules under irradiation, which is essential for understanding their reactivity and stability (Prasad et al., 1988).
Biological Activity Studies
Iriye et al. (1984) studied 4-Hydroxy-3,7-dimethyl-2,6-octadienal, derived from 3,7-Dimethyl-2,6-octadienal (similar to this compound), and its biological activity against Sarcoma 180. This research contributes to understanding the potential therapeutic applications of these compounds (Iriye et al., 1984).
Chemical Reactions and States of Ions
Rennekamp and Hoffman (1975) studied the decomposition routes of molecular ions of various octatrienes, including structures similar to this compound. This research is crucial for understanding the chemical behavior and reactivity of these molecules (Rennekamp & Hoffman, 1975).
Wirkmechanismus
In the context of thermal isomerization reactions, trans,cis,trans-2,4,6-octatriene undergoes thermal ring closure to cis-5,6-dimethyl-1,3-cyclohexadiene . The stereospecificity of this reaction is demonstrated by the closure of the isomeric trans,cis,cis-triene to trans-5,6-dimethyl-1,3-cyclohexadiene .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alloocimene is involved in various biochemical reactions. It is known to activate defense genes in plants like Arabidopsis thaliana . The genes induced by alloocimene include those known to be activated by mechanical wounding and/or jasmonate application, such as chalcone synthase (CHS), caffeic acid-O-methyltransferase (COMT), diacylglycerol kinase1 (DGK1), glutathione-S-transferase1 (GST1), and lipoxygenase2 (LOX2) .
Cellular Effects
Alloocimene has been shown to have significant effects on various types of cells and cellular processes. In Arabidopsis thaliana, alloocimene activates defense genes and induces resistance against Botrytis cinerea . This suggests that alloocimene influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of alloocimene involves a rearrangement via a six-membered cyclic transition state in a one-step concerted and highly synchronic process . This rearrangement leads to the decomposition of cis-β-ocimene to alloocimene . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that alloocimene is thermally unstable , which suggests that its effects may change over time due to degradation
Metabolic Pathways
Alloocimene is involved in the metabolic pathways of several plants . It is produced after mechanical wounding or pathogen/herbivore attacks in higher plants
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethyl-2,4,6-octatriene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "1,5-hexadiene", "magnesium", "diethyl ether", "ethylmagnesium bromide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "anhydrous sodium sulfate", "petroleum ether", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-butadiene by dehydrohalogenation of 2-methyl-2,4-pentadiene using magnesium and diethyl ether as a solvent.", "Step 2: Synthesis of 1,5-hexadiene by the reaction of ethylmagnesium bromide with acetic acid followed by reduction with sodium borohydride.", "Step 3: Synthesis of 2,6-Dimethyl-2,4,6-octatriene by the reaction of 2-methyl-1,3-butadiene and 1,5-hexadiene in the presence of hydrochloric acid and sodium hydroxide as a catalyst. The reaction mixture is then extracted with petroleum ether and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography using ethyl acetate and petroleum ether as eluents.", "Step 4: The final product is obtained as a clear, colorless liquid with a boiling point of 120-122°C and a yield of approximately 50-60%." ] } | |
CAS-Nummer |
3016-19-1 |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |
InChI-Schlüssel |
GQVMHMFBVWSSPF-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C(\C)/C=C/C=C(C)C |
SMILES |
CC=C(C)C=CC=C(C)C |
Kanonische SMILES |
CC=C(C)C=CC=C(C)C |
Siedepunkt |
188.0 °C |
melting_point |
-28.0 °C |
Physikalische Beschreibung |
Colorless liquid; [Sigma-Aldrich MSDS] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
ANone: Alloocimene exhibits characteristic peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. In IR, it shows absorption bands corresponding to the stretching vibrations of C=C bonds. UV-Vis spectroscopy reveals absorption bands characteristic of conjugated diene systems. [, , ]
ANone: While mass spectrometry often struggles to differentiate the isomers [], infrared spectroscopy provides a reliable method. Specific frequency shifts, influenced by steric hindrance and rehybridization, allow for the differentiation of cis and trans configurations in trialkylated ethylenes like alloocimene. []
ANone: Alloocimene, like many terpenes, can be susceptible to oxidation and degradation under the influence of light, temperature, and oxygen. Storage in the absence of these factors is crucial to preserving its initial composition. []
ANone: Oven drying, particularly at higher temperatures like 60°C, can lead to a significant reduction in alloocimene content in plant materials compared to shade drying. This highlights the importance of carefully selecting drying methods to preserve volatile compounds like alloocimene. []
ANone: While not a catalyst itself, alloocimene's conjugated diene structure makes it valuable in polymer chemistry. Incorporating it into rubbery polymers enhances filler interactions. Its reactive diene units can chemically bond with carbon black for superior reinforcement or undergo Diels-Alder reactions for functionalization with silica-interactive groups. []
ANone: Density functional theory calculations have been employed to determine the ground-state optimized structure of alloocimene, providing insights into its molecular geometry and electronic properties. []
ANone: While specific SAR studies focusing on alloocimene are limited in the provided research, its structure, containing a conjugated triene system, suggests potential for biological activity. Research on similar terpenes indicates that structural modifications, such as the introduction of functional groups, can significantly impact their biological properties. []
ANone: Alloocimene is being explored for its potential use in several areas:
- Polymers: Its incorporation into polymers like polyisobutylene leads to desirable properties, such as thermoplastic elastomeric behavior, making them potential replacements for halogenated rubbers. []
- Fiber Mats: Alloocimene-based block copolymers can be electrospun into fiber mats with potential applications in tissue scaffolding and drug delivery due to their rubbery nature, hydrophobicity, and non-cytotoxicity. []
- Biomarkers: The presence of specific volatile compounds, including alloocimene, in plants like Plagiochila stricta, highlights their potential use as chemotaxonomic markers for species identification. []
ANone: Several techniques are crucial for analyzing alloocimene:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify alloocimene in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]
- Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique helps identify volatile compounds, like alloocimene, that elicit a response from insect antennae, aiding in understanding insect-plant interactions. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often combined with GC-MS, SPME allows for the efficient extraction and preconcentration of volatile compounds, including alloocimene, from various matrices. [, ]
ANone: Early research on alloocimene primarily focused on its isolation and structural characterization from natural sources like essential oils. [, ] Over time, research has expanded to investigate its potential applications in various fields, including polymer chemistry [, , , ], and agriculture [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





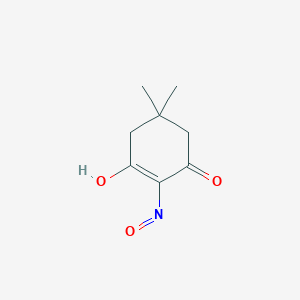
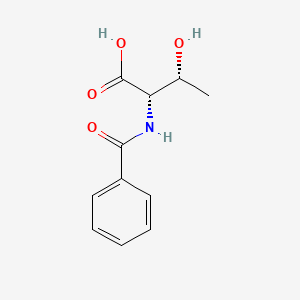
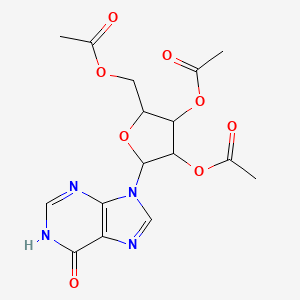
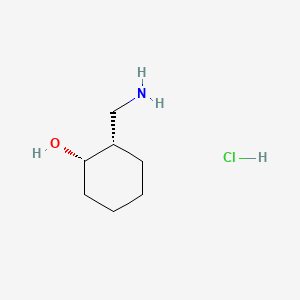
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
